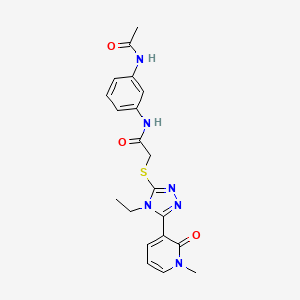

2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

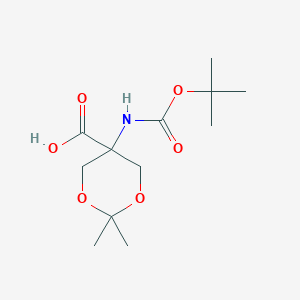

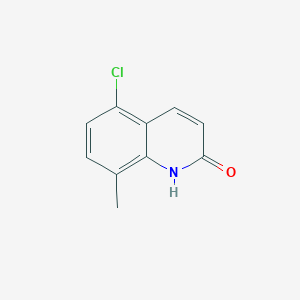

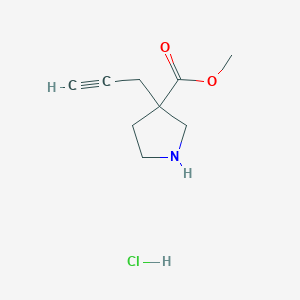

“2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

The reaction of chloral with substituted anilines, leading to the formation of various intermediates including substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the complex chemistry involving imidazole derivatives like "2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine". These reactions, explored for their synthetic and structural insights, shed light on the conformation and potential applications of such compounds in developing new chemical entities (Issac & Tierney, 1996).

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, utilizing derivatives similar to "this compound" as building blocks, indicates the versatility of these molecules. Their application in producing diverse heterocyclic frameworks underlines the importance of such derivatives in medicinal chemistry and drug development processes (Gomaa & Ali, 2020).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to the compound , are identified as effective corrosion inhibitors. Their application in the petroleum industry, due to their low toxicity and cost-effectiveness, showcases the industrial application of such compounds. Modifying the imidazoline structure enhances its effectiveness, illustrating the potential of structural analogs for industrial applications (Sriplai & Sombatmankhong, 2023).

Catalyst Systems in Organic Synthesis

The use of copper-mediated systems for C–N bond forming reactions, employing aromatic, heterocyclic, and aliphatic amines, demonstrates the role of compounds like "this compound" in facilitating significant synthetic transformations. This application underscores the critical role such compounds play in the development of efficient, recyclable catalyst systems for organic synthesis (Kantam et al., 2013).

Immune Response Modification

Imiquimod, a class of non-nucleoside imidazoquinolinamines, showcases the biological significance of imidazole derivatives in modifying immune responses. While not directly related to "this compound", it exemplifies how structural analogs can lead to the development of topical agents for treating various skin disorders, highlighting the therapeutic potential of imidazole derivatives (Syed, 2001).

Direcciones Futuras

Given the broad range of chemical and biological properties of imidazole-containing compounds, there is significant potential for the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine”.

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The wide range of biological activities of imidazole derivatives suggests that they can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine. For instance, the presence or absence of certain substances can influence the synthesis of imidazole derivatives . .

Análisis Bioquímico

Biochemical Properties

It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(5-phenyl-1H-imidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNDOBKMAPOQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)